MPT0L145
Description
Properties
CAS No. |
2070837-24-8 |
|---|---|
Molecular Formula |
C25H29Cl3N8O3 |
Molecular Weight |
595.91 |
IUPAC Name |
1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea |
InChI |
InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33) |
InChI Key |
XXXJOFNWFFKBRC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPT0L145; MPT0L-145; MPT0L 145 |
Origin of Product |
United States |
Molecular Design and Synthetic Methodologies of Mpt0l145
Chemical Scaffolding and Structural Series Derivations
MPT0L145 is characterized by a trichlorobenzene-substituted azaaryl chemical scaffold. oncotarget.com This core structure was systematically elaborated to explore the structure-activity relationships, leading to the identification of this compound as a lead compound. The design was centered on creating a molecule that could effectively interact with the ATP-binding pocket of protein kinases, a common strategy in the development of kinase inhibitors.
The azaaryl core provides a rigid framework for the strategic placement of various substituents. The trichlorobenzene moiety, a key feature of this compound, was introduced to enhance the inhibitory potency and selectivity of the compound. Further modifications to the scaffold involved the incorporation of a piperazinyl-phenylamine group, which was found to be crucial for its biological activity. oncotarget.com
Optimized Synthetic Pathways and Reaction Schemes
The synthesis of this compound was accomplished through a multi-step reaction sequence, as outlined by Liou and colleagues. oncotarget.comnih.gov The synthetic route is summarized below:
Scheme 1: Synthesis of this compound oncotarget.com
Step 1: The synthesis commences with the reaction of a substituted azaaryl precursor with concentrated hydrochloric acid and water at low temperatures, followed by treatment with phosphorus oxychloride and dimethylformamide in dichloromethane. oncotarget.com
Step 2: The resulting intermediate is then reacted with a 2M solution of methylamine in tetrahydrofuran and isopropyl alcohol at room temperature. oncotarget.com
Step 3: Subsequently, the product from the previous step is refluxed with 4-(4-Ethyl-piperazin-1-yl)-phenylamine in a mixture of acetic acid and water. oncotarget.com
Step 4: The final step involves the introduction of the 2,4,6-trichlorophenyl group to yield this compound. oncotarget.com
This optimized pathway allows for the efficient and scalable production of this compound for preclinical and potentially clinical studies.
Rationale for Trichlorobenzene-Substituted Azaaryl Compounds in Kinase Inhibition
The selection of a trichlorobenzene-substituted azaaryl scaffold for this compound was driven by a rational design approach aimed at achieving potent and selective kinase inhibition. oncotarget.com The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites, making the development of selective inhibitors a significant challenge.
Furthermore, this structural motif has been shown to be effective against FGFR, a receptor tyrosine kinase that is frequently dysregulated in various cancers, including bladder cancer. oncotarget.com The potent inhibitory activity of this compound against FGFR is attributed to the favorable interactions between the trichlorobenzene-substituted azaaryl core and the kinase domain. oncotarget.com This targeted approach to kinase inhibition, guided by an understanding of the structural biology of the target protein, is a cornerstone of modern drug discovery.
Mechanistic Elucidation of this compound Action at the Molecular and Cellular Level
This compound is a chemical compound that has been identified as a dual inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3), also known as VPS34. This dual-targeting mechanism contributes to its biological effects, particularly in the context of cancer cells. This compound has been shown to promote autophagosome formation through the inhibition of FGFRs, while simultaneously impairing autophagic flux by inhibiting PIK3C3. researchgate.netmrc.ac.ukiiarjournals.org This combined action leads to increased cytoplasmic vacuolization, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and DNA damage, ultimately contributing to cell death. mrc.ac.ukiiarjournals.org
Target Identification and Binding Kinetics
This compound was initially identified as a novel inhibitor of FGFR through a screening process. researchgate.netcenmed.com Subsequent research has elucidated its inhibitory profile and binding characteristics at the molecular level.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Profile
This compound demonstrates inhibitory activity against members of the FGFR family, which are receptor tyrosine kinases crucial for various cellular processes.
This compound exhibits a notable selectivity for FGFR1, FGFR2, and FGFR3. researchgate.netcenmed.comidrblab.netresearchgate.netnih.gov It is characterized as a novel selective pan-FGFR inhibitor, showing enhanced potency in cancer cells where FGFR signaling is aberrantly activated. cenmed.comidrblab.net Studies have indicated that this compound potently inhibits FGFR1, FGFR2, and FGFR3, with a lesser effect on FGFR4. cenmed.com Furthermore, it has demonstrated selectivity over a panel of other receptor tyrosine kinases, including EGFR, Erbb2, IGF1R, KIT, FLT3, and VEGFR2. cenmed.com this compound has shown preferential effectiveness in cancer cell lines exhibiting activated FGFR signaling, such as bladder cancer cells with FGFR3-TACC3 fusion proteins. researchgate.netcenmed.comidrblab.netresearchgate.net
This compound effectively reduces the phosphorylation levels of FGFR1 and FGFR3. researchgate.netcenmed.comresearchgate.netcaymanchem.complos.org This inhibition extends to key downstream signaling proteins, including FRS2, ERK, and Akt. researchgate.netcenmed.comresearchgate.netcaymanchem.com Inhibitory effects on the auto-phosphorylation of FGFR1 and FGFR3, as well as the phosphorylation of the docking protein FRS2, have been observed within one hour of exposure to this compound. cenmed.comidrblab.net The phosphorylation of ERK is inhibited by this compound in a concentration-dependent manner within one hour. cenmed.comidrblab.net this compound has also shown greater potency in inhibiting Akt phosphorylation compared to the known FGFR inhibitor BGJ-398 over a period of 1 to 4 hours. cenmed.comidrblab.net Full repression of both ERK and Akt phosphorylation by this compound has been observed within 8 hours, supporting its inhibitory effects on these downstream signaling pathways activated by FGFRs. cenmed.comidrblab.net
Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3/VPS34) Inhibition
In addition to its activity against FGFRs, this compound is a potent inhibitor of PIK3C3, also known as VPS34.
Screening of a panel of lipid kinases revealed that this compound is a strong inhibitor of PIK3C3. mrc.ac.ukiiarjournals.orgresearchgate.netidrblab.netidrblab.netmdpi.com Its potent inhibitory activity is reflected in a reported binding affinity (Kd value) of 0.53 nmol/L for PIK3C3. mrc.ac.ukiiarjournals.orgresearchgate.netidrblab.netidrblab.netmdpi.com Experimental evidence supporting the crucial role of PIK3C3 inhibition in this compound's activity includes the observation that ectopic expression of PIK3C3 was able to reverse the increase in cell death and incomplete autophagy induced by this compound. mrc.ac.ukiiarjournals.orgidrblab.net this compound is considered a highly potent inhibitor of PIK3C3. idrblab.netresearchgate.net
Here is a table summarizing the binding affinity of this compound for PIK3C3:
| Target | Binding Affinity (Kd) |
| PIK3C3 | 0.53 nmol/L |
Mechanistic Elucidation of Mpt0l145 Action at the Molecular and Cellular Level
Target Identification and Binding Kinetics
Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3/VPS34) Inhibition
ATP-Competitive Binding Mechanism
MPT0L145 has been shown to inhibit the activity of its target kinases through an ATP-competitive binding mechanism. In the case of PIK3C3 (VPS34), this compound strongly inhibits this lipid kinase with a reported Kd value of 0.53 nmol/L aacrjournals.org. Molecular docking and surface plasmon resonance assays have been performed to identify the interaction between this compound and its target proteins aacrjournals.org. Specific residues at the ATP-binding site of PIK3C3, including Y670, F684, I760, and D761, have been identified as important for the binding of this compound aacrjournals.org. ATP itself is a nucleoside triphosphate that provides energy for many cellular processes and is often referred to as the "molecular unit of currency" for intracellular energy transfer wikipedia.org. Its structure consists of adenine, ribose sugar, and a triphosphate group wikipedia.org.
Integrated Dual-Target Inhibition and its Mechanistic Uniqueness
This compound is distinguished by its integrated dual-target inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and PIK3C3 (VPS34) aacrjournals.orgmdpi.comnih.govnih.govfrontiersin.org. This dual targeting presents a unique mechanistic approach. By inhibiting FGFRs, this compound promotes the formation of autophagosomes aacrjournals.orgmdpi.comnih.govresearchgate.net. Simultaneously, its inhibition of PIK3C3 impairs autophagy flux aacrjournals.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. This simultaneous promotion of autophagosome formation and impairment of their degradation leads to an accumulation of autophagosomes, a hallmark of incomplete autophagy aacrjournals.org. This integrated dual inhibition strategy has shown synergistic effects when combined with other targeted or chemotherapeutic agents in various cancer cell lines mdpi.comnih.govfrontiersin.orgresearchgate.net.
Cellular Pathway Modulation and Biological Consequences
The dual inhibition by this compound leads to significant modulation of cellular pathways, particularly those related to autophagy.
Autophagy Flux Regulation and Dysregulation
This compound significantly impacts autophagy flux, the dynamic process involving the formation of autophagosomes and their subsequent degradation through fusion with lysosomes. This compound triggers incomplete autophagy mdpi.com.
Promotion of Autophagosome Formation via FGFR Inhibition
Inhibition of FGFRs by this compound promotes the rate of autophagosome formation. This effect has been observed in studies, where this compound treatment increased LC3B-II levels, particularly in the presence of lysosomal inhibitors like chloroquine, which block autophagosome degradation aacrjournals.org. This suggests that the initial stages of autophagy, involving the creation of autophagosomes, are enhanced upon FGFR inhibition by this compound aacrjournals.org.
Impairment of Autophagy Flux via PIK3C3 Inhibition
Concurrently, this compound impairs autophagy flux through its inhibition of PIK3C3 (VPS34) aacrjournals.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.net. PIK3C3 is a key enzyme involved in the maturation and completion of autophagy, including the fusion of autophagosomes with lysosomes wikipedia.org. Inhibition of PIK3C3 by this compound disrupts this process, leading to a blockage in the degradation of autophagosomes aacrjournals.orgmdpi.comnih.gov. This impairment of autophagy flux is a critical component of this compound's mechanism, resulting in the accumulation of undegraded autophagic vesicles aacrjournals.org.
Accumulation of Autophagy Substrates (p62, NDP52)
The disruption of autophagy flux by this compound leads to the accumulation of autophagy substrates, notably p62 and NDP52 aacrjournals.orgmdpi.comnih.govnih.gov. These proteins are selectively degraded through autophagy, and their increased levels serve as indicators of impaired autophagic clearance aacrjournals.orgnih.govbiorxiv.org. Studies have shown that this compound treatment enhances the levels of p62 and NDP52 in a concentration-dependent manner aacrjournals.org. This accumulation reflects the inability of the impaired autophagy pathway to effectively clear these substrates aacrjournals.org. The increase in p62 has also been observed alongside elevated LC3B-II expression upon this compound treatment, further supporting the blockage of autophagy at a later stage mdpi.com.
Here is a table summarizing key research findings related to this compound's mechanism of action:
| Target(s) | Mechanism of Action | Cellular Effect | Consequence on Autophagy Flux | Autophagy Substrate Accumulation |
| FGFRs | Inhibition (ATP-competitive likely for kinases) | Promotion of Autophagosome Formation | Increased formation | Indirect (initial stage) |
| PIK3C3 (VPS34) | Inhibition (Potent, ATP-competitive binding identified) | Impairment of Autophagy Flux | Blocked degradation | Direct |
| Dual Inhibition | Integrated effect on both targets | Incomplete Autophagy, Vacuolization | Dysregulation | p62, NDP52 accumulation |
Phenotypic Manifestation of Incomplete Autophagy
This compound has been shown to persistently induce incomplete autophagy. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org This is evidenced by the accumulation of autophagy markers such as LC3B-II and p62. aacrjournals.orgmdpi.comnih.govnih.govascopubs.org Incomplete autophagy occurs when the fusion of autophagosomes with lysosomes is impaired, or when the degradation of autophagosomal cargo within lysosomes is defective. aacrjournals.org this compound's inhibition of PIK3C3, a key enzyme involved in the initiation and formation of autophagosomes, contributes to this disruption of autophagic flux. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govascopubs.org The consequence of this incomplete process is the accumulation of enlarged, phase-lucent vacuoles, particularly in the perinuclear region of cells. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org These vacuoles have been identified as enlarged and alkalinized late-endosomes. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org The accumulation of p62, an autophagy substrate, further confirms the blockage of autophagy at a later stage, where the degradation of autophagosomal contents is impaired. aacrjournals.orgmdpi.comnih.govnih.govascopubs.org
Research findings illustrating the effect of this compound on autophagy markers are presented in the table below:
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observation (LC3B-II) | Observation (p62) | Source |
| GBM cells | Indicated concentrations | 24 h | Increased | Increased | mdpi.comnih.gov |
| RT-112 | 4 | 24 h | Increased | Increased | aacrjournals.org |
| RT-4 | 4 | 24 h | Increased | Increased | aacrjournals.org |
| A549 | 4 | 48 h | Increased | Increased | mdpi.comnih.gov |
| PANC-1 | 4 | 48 h | Increased | Increased | mdpi.comnih.gov |
Induction of Cellular Stress Responses
This compound treatment leads to the induction of several cellular stress responses, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and DNA damage. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org
Mitochondrial Dysfunction
This compound has been shown to promote mitochondrial dysfunction. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org Studies utilizing transmission electron microscopy (TEM) have revealed abnormal morphology of mitochondria in cells treated with this compound. aacrjournals.org Further investigation using a Seahorse XFe24 Extracellular Flux Analyzer has demonstrated that this compound treatment impairs mitochondrial oxygen consumption rate (OCR) in bladder cancer cells. aacrjournals.orgaacrjournals.orgaacrjournals.org This indicates a disruption in cellular respiration and energy production by the mitochondria. aacrjournals.org
Generation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another significant cellular stress response induced by this compound. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.commdpi.comnih.govnih.govdp.tech Increased intracellular ROS levels have been observed in various cancer cell lines, including glioblastoma multiforme (GBM) and bladder cancer cells, following this compound treatment. aacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.commdpi.comnih.govnih.govresearchgate.net This increase in ROS is often concentration-dependent. mdpi.comresearchgate.net Measurement of ROS levels has been performed using methods such as luminometry and flow cytometry. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net The accumulation of ROS is considered to contribute, at least in part, to the cell death observed with this compound treatment. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.org
Data on this compound-induced ROS generation is summarized below:
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observation (ROS Level) | Measurement Method | Source |
| GBM cells | Indicated concentrations | 72 h | Increased | Luminometer | mdpi.comnih.govresearchgate.net |
| RT-112 | Not specified | Not specified | Increased | Flow cytometry | aacrjournals.orgaacrjournals.orgaacrjournals.org |
| RT-4 | Not specified | Not specified | Increased | Flow cytometry | aacrjournals.orgaacrjournals.orgaacrjournals.org |
| A549 | 4 | 48 h | Increased | Not specified | mdpi.comnih.gov |
| PANC-1 | 4 | 48 h | Increased | Not specified | mdpi.comnih.gov |
DNA Damage Induction (γH2AX expression)
This compound treatment leads to the induction of DNA damage, as indicated by increased expression of γH2AX. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govnih.govbiomolther.org Phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, is a sensitive and early marker for DNA double-strand breaks. ijmrhs.comnih.gov Increased levels of γH2AX have been observed in GBM and bladder cancer cells treated with this compound in a concentration-dependent manner. mdpi.comnih.govresearchgate.net This suggests that this compound's mechanisms of action involve the induction of DNA lesions. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgmdpi.comnih.govnih.govresearchgate.net
The effect of this compound on γH2AX expression is detailed in the following table:
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observation (γH2AX Level) | Detection Method | Source |
| GBM cells | Indicated concentrations | 72 h | Increased | Western blot | mdpi.comnih.govresearchgate.net |
| RT-112 | Not specified | Not specified | Increased | Not specified | aacrjournals.orgaacrjournals.orgaacrjournals.org |
| RT-4 | Not specified | Not specified | Increased | Not specified | aacrjournals.orgaacrjournals.orgaacrjournals.org |
Cell Cycle Progression Alterations
This compound has been shown to alter cell cycle progression, primarily by inducing a G0/G1 cell cycle arrest. patsnap.comnih.govaacrjournals.orgaacrjournals.orgoncotarget.comresearchgate.net
G0/G1 Cell Cycle Arrest
Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle. patsnap.comnih.govaacrjournals.orgaacrjournals.orgoncotarget.commdpi.comresearchgate.netjcancer.org This effect has been observed in various cancer cell lines, including GBM and bladder cancer cells. patsnap.comnih.govoncotarget.commdpi.comresearchgate.net Cell cycle analysis has demonstrated a significant increase in the percentage of cells in the G1 phase after this compound exposure. oncotarget.commdpi.comnih.gov This G0/G1 arrest is associated with decreased protein levels of cyclin E, a key regulator of the G1 to S phase transition. patsnap.comnih.govoncotarget.com The induction of G0/G1 arrest contributes to the anti-proliferative effects of this compound. oncotarget.com
Research findings on this compound-induced G0/G1 arrest are presented below:
| Cell Line | This compound Concentration (µM) | Treatment Duration | Cell Cycle Phase | Observation | Source |
| GBM cells | Indicated concentrations | 24 h | G1 | Increased accumulation | mdpi.comnih.gov |
| RT-112 | Not specified | 24 h | G0/G1 | Induced arrest | patsnap.comnih.govoncotarget.com |
| RT-4 | Not specified | 24 h | G0/G1 | Induced arrest | patsnap.comnih.govoncotarget.com |
Downregulation of Cell Cycle Associated Genes and Proteins (e.g., Cyclin E)
Studies have shown that this compound can influence the cell cycle. cDNA microarray analysis revealed that this compound decreased genes associated with cell cycle progression. patsnap.comnih.govcancerindex.orgsemanticscholar.orgoncotarget.com Accordingly, data indicated that this compound induced G0/G1 cell cycle arrest in bladder cancer cells. patsnap.comnih.govsemanticscholar.orgoncotarget.com This arrest was accompanied by a decrease in the protein levels of Cyclin E. patsnap.comnih.govsemanticscholar.orgoncotarget.com In GBM cancer cells, this compound treatment also increased the accumulation of cells in the G1 phase at 24 hours. nih.govmdpi.com While this compound alone can induce G0/G1 arrest, combining it with other agents like gefitinib (B1684475) did not further enhance this effect in certain cell lines. mdpi.com
Intracellular Morphological Transformations
A notable effect of this compound treatment is the induction of significant intracellular morphological changes, particularly the formation of cytoplasmic vacuoles. aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov
Cytoplasmic Vacuolization
This compound persistently increases the presence of phase-lucent vacuoles, often located in the peri-nuclear region of cells. researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.orgnih.gov This cytoplasmic vacuolization has been observed in various cancer cell lines, including bladder cancer (RT-112, RT-4) and other non-bladder cancer cells (PLC/PRF/5). aacrjournals.org The formation of these vacuoles is considered a significant feature of this compound's mechanism of action. aacrjournals.orgaacrjournals.org
Identification of Enlarged and Alkalinized Late-Endosomes
Further investigation into the nature of the this compound-induced vacuoles has identified them as enlarged and alkalinized late-endosomes. researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.org Microscopic analysis, including transmission electron microscopy and fluorescence microscopy, has been used to characterize these organelles. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org Studies using markers like Rab7-RFP, which labels late endosomes, have shown the presence of this marker on the surface of the vacuoles, confirming their identity as late endosomes. aacrjournals.orgaacrjournals.org Additionally, these enlarged late-endosomes have been found to be alkalinized. researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.org The disruption of their fusion with lysosomes by this compound contributes to their enlargement and the observed vacuolization. aacrjournals.orgaacrjournals.orgmdpi.com
Here is a summary of the effects of this compound on cell cycle and intracellular morphology:
| Effect | Observation | Associated Mechanism(s) | References |
| Downregulation of cell cycle associated genes | Decreased expression of genes related to cell cycle progression | cDNA microarray analysis | patsnap.comnih.govcancerindex.orgsemanticscholar.orgoncotarget.com |
| G0/G1 Cell Cycle Arrest | Increased accumulation of cells in G0/G1 phase | Observed in bladder cancer and GBM cells | patsnap.comnih.govsemanticscholar.orgoncotarget.comnih.govmdpi.com |
| Decreased Cyclin E protein levels | Reduced protein expression of Cyclin E | Western blot analysis | patsnap.comnih.govsemanticscholar.orgoncotarget.com |
| Cytoplasmic Vacuolization | Formation of phase-lucent vacuoles, often peri-nuclear | Observed in various cancer cell lines | researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.orgnih.gov |
| Enlarged and Alkalinized Late-Endosomes | Identification of vacuoles as enlarged and alkalinized late-endosomes | Microscopy (TEM, fluorescence), Rab7 labeling, pH indicators | researchgate.netaacrjournals.orgaacrjournals.orgpatsnap.comnih.govaacrjournals.org |
| Disrupted fusion with lysosomes | Impaired fusion of enlarged late-endosomes with lysosomes | Contributes to vacuole enlargement | aacrjournals.orgaacrjournals.orgmdpi.com |
Preclinical Investigational Findings and Therapeutic Implications of Mpt0l145
In Vitro Efficacy Across Diverse Cancer Cell Lines
In vitro studies have evaluated the anti-cancer effects of MPT0L145 across a spectrum of cancer cell lines, revealing its activity in FGFR-activated bladder cancer, glioblastoma multiforme (GBM), non-small cell lung cancer (NSCLC), and pancreatic cancer.
Anti-Proliferative Activity in FGFR-Activated Bladder Cancer Cells (RT-112, RT-4)
This compound has shown preferential effectiveness in bladder cancer cell lines exhibiting FGFR activation, including RT-112 and RT-4, which express FGFR3-TACC3 fusion proteins. The compound decreased the phosphorylation of FGFR1, FGFR3, and their downstream signaling proteins such as FRS2, ERK, and Akt. guidetopharmacology.orgwikipedia.orgmims.com Mechanistically, this compound induced G0/G1 cell cycle arrest and reduced the protein levels of cyclin E. guidetopharmacology.orgwikipedia.orgmims.comcda-amc.ca Cells with the FGFR3-TACC3 fusion were more sensitive to this compound compared to those with normal FGFR3 status. guidetopharmacology.orgciteab.com Notably, this compound demonstrated significantly lower toxicity in normal cells (HUVEC) than the known FGFR inhibitor, BGJ-398. guidetopharmacology.orgciteab.com
The half-maximal inhibitory concentration (IC50) values highlight the in vitro potency of this compound in these cell lines:
| Cell Line | FGFR Status | IC50 (µM) | Source |
| RT-112 | FGFR3-TACC3 fusion | 11.1 | guidetopharmacology.orgciteab.com |
| RT-4 | FGFR3-TACC3 fusion | Not specified, but more sensitive than T24 | guidetopharmacology.orgciteab.com |
| T24 | Normal FGFR3 | Less sensitive than RT-112/RT-4 | guidetopharmacology.orgciteab.com |
| HUVEC | Normal cells | 0.05 | guidetopharmacology.orgciteab.com |
Efficacy in Glioblastoma Multiforme (GBM) Cell Lines (U87MG, T98G, M059K)
In GBM cell lines, this compound treatment reduced cell proliferation and induced accumulation of cells in the G1 phase of the cell cycle. wikipedia.orgciteab.comuni.lufishersci.canih.gov this compound treatment alone demonstrated significant anti-tumor activity in GBM cells. wikipedia.org Studies also investigated combining this compound with abemaciclib (B560072), a CDK4/6 inhibitor, showing a synergistic decrease in cell proliferation and increased intracellular reactive oxygen species (ROS) levels in GBM cells. wikipedia.orgciteab.comuni.lufishersci.canih.gov
The IC50 values for this compound in GBM cell lines after 72 hours of treatment were determined:
| Cell Line | IC50 (µM) | Source |
| U87MG | 6.35 | wikipedia.org |
| T98G | 8.36 | wikipedia.org |
| M059K | 4.88 | wikipedia.org |
Impact on Non-Small Cell Lung Cancer (A549) and Pancreatic Cancer (PANC-1) Cells
This compound has been shown to synergistically sensitize NSCLC A549 cells to gefitinib (B1684475) and pancreatic cancer PANC-1 cells to gemcitabine (B846). wikipedia.orgcenmed.comnih.govnih.gov This synergistic effect was linked to this compound's ability to increase incomplete autophagy due to impaired PIK3C3 function. wikipedia.orgnih.gov The combination treatments perturbed survival pathways and increased vacuolization and ROS production in these cancer cells. wikipedia.org
Non-Apoptotic Cell Death Mechanisms
Research indicates that this compound induces cell death primarily through non-apoptotic mechanisms. mims.comuni.lunih.govwikipedia.orghznu.edu.cnmims.com Studies in bladder cancer cells showed that this compound increased incomplete autophagy and phase-lucent vacuoles at the perinuclear region, identified as enlarged and alkalinized late-endosomes. hznu.edu.cnmims.comhznu.edu.cn this compound treatment also promoted mitochondrial dysfunction, ROS production, and DNA damage, which may contribute to cell death. uni.lunih.govhznu.edu.cn While this compound treatment alone or in combination with other agents increased ROS levels and DNA damage, no pronounced apoptotic cell death, as evidenced by the lack of caspase-3 cleavage, was observed. wikipedia.orgnih.govwikipedia.orghznu.edu.cn Inhibition of PIK3C3 by this compound appears to block the autophagy process, affecting p62 degradation and leading to the accumulation of autophagosomes. wikipedia.orghznu.edu.cnhznu.edu.cn Autophagy has been suggested to contribute to this compound-induced cell death in FGFR inhibitor-related contexts. guidetopharmacology.orgmims.com
In Vivo Efficacy in Animal Models
Preclinical in vivo studies have evaluated the anti-tumor activity of this compound in animal models, particularly in xenograft models derived from human cancer cells.
Tumor Growth Suppression in Xenograft Models (e.g., RT-112 xenografts)
This compound has demonstrated significant anti-tumor activity in vivo. In athymic nude mice bearing established RT-112 tumor xenografts, this compound significantly suppressed tumor growth in a dose-dependent manner. mims.comcenmed.com this compound exhibited comparable anti-tumor activity to cisplatin (B142131) in this model. guidetopharmacology.orgwikipedia.orgmims.com
The percentages of tumor growth inhibition (% TGI) in the RT-112 xenograft model highlight the in vivo efficacy:
| Treatment Group | % Tumor Growth Inhibition (% TGI) | Source |
| Cisplatin (5 mg/kg) | 56.3 | mims.com |
| This compound (5 mg/kg) | 61.4 | mims.com |
| This compound (10 mg/kg) | 74.6 | mims.com |
Comparable or Enhanced Efficacy Relative to Reference Compounds
This compound has demonstrated significant antitumor effects in various preclinical models. In bladder cancer cells, this compound exhibited potent activity both in vitro and in vivo. aacrjournals.orgaacrjournals.org Its activity was found to be more potent in cancer cells with aberrant FGFR activation compared to normal cells. nih.gov
In Vivo Impact on Molecular and Cellular Markers
In vivo studies have provided insights into the effects of this compound on molecular and cellular markers. This compound has been identified as a dual inhibitor of PIK3C3 and FGFR. aacrjournals.orgaacrjournals.org This dual inhibition mechanism is crucial to its activity. In bladder cancer cells, this compound not only enhances autophagosome formation through FGFR inhibition but also impairs autophagy flux by inhibiting PIK3C3. aacrjournals.orgaacrjournals.org This leads to an increase in cytoplasmic vacuolization, mitochondrial dysfunction, reactive oxygen species (ROS) production, and DNA damage, all of which contribute to this compound-mediated cell death. aacrjournals.orgaacrjournals.org
Studies in GBM cells showed that this compound treatment caused the accumulation of p62 and elevated LC3B-II expression, indicative of impaired autophagy flux. mdpi.com It also led to the production of ROS and expression of γH2AX, a marker of DNA damage. mdpi.com Furthermore, this compound treatment up-regulated genes associated with cholesterol biosynthesis in GBM cells, similar to findings in bladder cancer cells. mdpi.com this compound treatment also induced G1 phase cell cycle arrest in GBM cells and decreased the protein levels of cyclin E. nih.govnih.gov
In preclinical bladder cancer models, this compound significantly inhibited tumor growth in vivo. aacrjournals.orgaacrjournals.org
Synergistic Interactions in Combination Preclinical Strategies
A significant area of research for this compound involves its synergistic interactions when combined with other therapeutic agents. This synergistic effect is often linked to its ability to modulate autophagy.
Sensitization to Targeted Therapeutic Agents (e.g., Gefitinib, Abemaciclib)
This compound has shown the ability to sensitize cancer cells to targeted therapies. Combining this compound with gefitinib synergistically enhanced anticancer effects in non-small cell lung cancer A549 cells. researchgate.netnih.govmdpi.comnih.govascopubs.org Mechanistically, this combination increased incomplete autophagy due to the impaired function of PIK3C3 by this compound. researchgate.netnih.govmdpi.comnih.gov This perturbation of survival pathways and increased ROS production contributed to the synergistic effect. researchgate.netnih.govmdpi.com
In GBM cells, combining this compound with abemaciclib, a CDK4/6 inhibitor, resulted in a synergistic decrease in cell proliferation. mdpi.comnih.govnih.govresearchgate.netmdpi.com Abemaciclib treatment is known to induce autophagy activation in GBM cells, and targeting autophagy with this compound increased the sensitivity to abemaciclib. mdpi.comnih.govneurosurgerywiki.com The combination treatment more efficiently reduced cell viability than single-agent treatment. mdpi.comnih.gov This synergy was associated with suppressed RB phosphorylation and increased ROS production. nih.govneurosurgerywiki.com
Enhanced Efficacy with Conventional Chemotherapeutic Agents (e.g., Gemcitabine, Cisplatin)
This compound has also demonstrated enhanced efficacy in combination with conventional chemotherapeutic agents. Combining this compound with gemcitabine synergistically sensitized pancreatic cancer PANC-1 cells to the effects of gemcitabine. researchgate.netnih.govmdpi.comnih.govascopubs.org Similar to the combination with gefitinib, this synergy involved increased incomplete autophagy due to impaired PIK3C3 function and perturbed survival pathways. researchgate.netnih.govmdpi.com
Furthermore, this compound has shown the ability to overcome cisplatin resistance in bladder cancer cells. aacrjournals.orgaacrjournals.org Studies revealed that this compound sensitizes the efficacy of several autophagy inducers, including cisplatin, in bladder cancer cells. aacrjournals.orgnih.gov
Overcoming Pro-Survival Autophagy-Mediated Drug Resistance
A key mechanism by which this compound enhances the efficacy of other agents and overcomes resistance is by targeting pro-survival autophagy. Anticancer therapies often induce pro-survival autophagy in cancer cells, which contributes to drug resistance. nih.govmdpi.comnih.govascopubs.orgmdpi.com this compound, as a PIK3C3 inhibitor, perturbs autophagic flux, leading to the accumulation of autophagosomes (incomplete autophagy). nih.govmdpi.comnih.govascopubs.org This impaired autophagy, particularly due to the inhibition of PIK3C3, is crucial for sensitizing cancer cells to targeted or chemotherapeutic agents that induce pro-survival autophagy. nih.govmdpi.comnih.govascopubs.org The accumulation of p62, an autophagy substrate, is an indicator of this impaired autophagy flux observed with this compound treatment and in combination therapies. aacrjournals.orgmdpi.comresearchgate.netnih.govmdpi.com
Translational Relevance and Future Therapeutic Design Principles
The preclinical findings on this compound suggest significant translational relevance for future therapeutic strategies. Its dual inhibition of PIK3C3 and FGFR, coupled with its ability to modulate autophagy, presents a novel approach to cancer treatment. aacrjournals.orgaacrjournals.org The synergistic effects observed in combination with targeted therapies and chemotherapeutic agents highlight its potential to improve treatment outcomes and overcome acquired or intrinsic drug resistance. nih.govmdpi.comnih.govascopubs.org
The ability of this compound to overcome cisplatin resistance in bladder cancer cells is particularly relevant, as cisplatin is a widely used chemotherapeutic agent for this malignancy. aacrjournals.orgaacrjournals.orgnih.gov The comparable penetration ability of this compound to temozolomide (B1682018) in a blood-brain barrier permeability assay also suggests its potential utility in treating brain tumors like glioblastoma. mdpi.comnih.govneurosurgerywiki.com
Future therapeutic design principles could involve developing combination regimens incorporating this compound to target cancers where pro-survival autophagy is a known resistance mechanism or where FGFR signaling is implicated. The data supports the concept that targeting PIK3C3 to halt pro-survival autophagy can significantly sensitize cancer cells to various agents. nih.govmdpi.comnih.govascopubs.org This provides a rationale for designing new compounds or combination therapies that exploit the interplay between autophagy modulation and other anticancer mechanisms.
Data Table: Summary of this compound Combination Studies
| Combination Agent | Cancer Cell Line(s) | Observed Effect | Key Mechanism(s) Involved | Source(s) |
| Gefitinib | A549 (NSCLC) | Synergistic sensitization | Increased incomplete autophagy (impaired PIK3C3), perturbed survival pathways, increased ROS. | researchgate.netnih.govmdpi.comnih.govascopubs.org |
| Abemaciclib | T98G, U87MG, M059K (GBM) | Synergistic anti-proliferation | Blocking autophagy, suppressed RB phosphorylation, increased ROS. | mdpi.comnih.govnih.govresearchgate.netmdpi.com |
| Gemcitabine | PANC-1 (Pancreatic Cancer) | Synergistic sensitization | Increased incomplete autophagy (impaired PIK3C3), perturbed survival pathways, increased ROS. | researchgate.netnih.govmdpi.comnih.govascopubs.org |
| Cisplatin | Bladder Cancer (N/P (14)) | Overcomes resistance | Sensitization of autophagy inducers, impaired autophagy flux. | aacrjournals.orgaacrjournals.org |
Rationale for Dual-Targeting Strategies
The preclinical investigation of this compound has revealed its function as a dual-target inhibitor, primarily against Fibroblast Growth Factor Receptors (FGFRs) and Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3), also known as vacuolar protein sorting 34 (vps34). wikipedia.orgciteab.comfishersci.cawikidata.orgpharmakb.com This dual-targeting approach is underpinned by the distinct yet complementary roles of these kinases in cancer biology. FGFRs are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis, and their aberrant activation is implicated in various cancers. wikipedia.orgciteab.commims.com PIK3C3, on the other hand, is a key enzyme in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components. wikipedia.orgciteab.comwikipedia.orgciteab.com
The rationale for simultaneously targeting both FGFRs and PIK3C3 with a single agent like this compound stems from the observed interplay between these pathways in cancer cells. While FGFR inhibition can sometimes induce autophagy as a pro-survival mechanism in cancer cells, concurrent inhibition of PIK3C3 by this compound impairs the completion of this process, leading to an accumulation of incomplete autophagosomes and ultimately contributing to cell death. citeab.comfishersci.capharmakb.comwikipedia.orgfishersci.dk This dual modulation of autophagy – induction via FGFR inhibition and blockage of flux via PIK3C3 inhibition – represents a novel strategy to overcome potential resistance mechanisms that might arise from targeting either pathway alone. citeab.comfishersci.ca Preclinical data indicates that this dual inhibition by this compound leads to cytoplasmic vacuolization, mitochondrial dysfunction, production of reactive oxygen species (ROS), and DNA damage, all of which contribute to its anti-cancer activity. citeab.comfishersci.capharmakb.comwikipedia.orgfishersci.dk
Role in Overcoming Therapeutic Resistance in Specific Cancer Types
Preclinical studies have demonstrated the potential of this compound in overcoming therapeutic resistance in several cancer types. A significant finding is its ability to overcome cisplatin resistance in bladder cancer cells. citeab.comfishersci.canycu.edu.tw This suggests that this compound's mechanism of action can circumvent established resistance pathways in this malignancy.
Furthermore, this compound has shown synergistic effects when combined with other targeted or chemotherapeutic agents that may induce pro-survival autophagy as a resistance mechanism. wikipedia.orgpharmakb.comwikipedia.orgciteab.comfishersci.dk For instance, in non-small cell lung cancer (NSCLC) A549 cells and pancreatic cancer PANC-1 cells, this compound synergistically sensitized the anticancer effects of gefitinib and gemcitabine, respectively. wikipedia.orgwikipedia.orgciteab.comfishersci.dk Gefitinib, an EGFR inhibitor, and gemcitabine, a chemotherapy agent, have both been reported to induce pro-survival autophagy, contributing to drug resistance. wikipedia.org By inhibiting PIK3C3 and thus blocking autophagy flux, this compound prevents the completion of this pro-survival pathway, thereby enhancing the effectiveness of these agents. wikipedia.orgciteab.comfishersci.dk
In glioblastoma multiforme (GBM), combining this compound with abemaciclib, a CDK4/6 inhibitor, significantly reduced cell proliferation. wikipedia.orgpharmakb.comnih.gov CDK4/6 inhibitors can induce autophagy activation, which can act as a resistance mechanism. wikipedia.org this compound's ability to block autophagy flux contributes to the synergistic anti-tumor activity observed in this combination in preclinical GBM models. wikipedia.orgpharmakb.com
The preclinical data collectively support the potential of this compound as a strategy to overcome drug resistance associated with pro-survival autophagy in various cancer types by targeting PIK3C3. wikipedia.orgciteab.com Its dual inhibitory activity against FGFRs and PIK3C3 provides a mechanistic basis for its ability to disrupt cancer cell survival and enhance the efficacy of existing therapies.
Advanced Academic Research Methodologies and Techniques Applied to Mpt0l145
Biochemical and Cell-Based Assays
Biochemical and cell-based assays are fundamental tools in the investigation of a compound's biological effects, providing insights into its interactions with cellular components and its impact on cellular processes.
In Vitro Kinase Activity Assays
In vitro kinase activity assays are utilized to determine if MPT0L145 directly inhibits the catalytic activity of specific kinases. These assays typically involve incubating the kinase enzyme with a substrate and ATP in the presence or absence of the compound and then measuring the level of substrate phosphorylation or ATP depletion frontiersin.orgeurofinsdiscovery.com.
Research has shown that this compound strongly inhibits PIK3C3 (phosphatidylinositol 3-kinase catalytic subunit type 3), a class III PI3K crucial for the initiation of autophagy aacrjournals.orgascopubs.org. An in vitro lipid kinase screening revealed that this compound inhibits PIK3C3 with a Kd value of 0.53 nmol/L aacrjournals.orgnih.gov. This inhibition is significant and contributes to this compound's effects on autophagy flux aacrjournals.orgascopubs.org. While initially identified as an FGFR inhibitor, further investigation using kinase activity assays revealed its potent effect on PIK3C3, suggesting a dual inhibitory role aacrjournals.org.
Immunoblotting (Western Blot) for Protein Expression and Phosphorylation States
Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a sample and assess their expression levels or post-translational modifications like phosphorylation thermofisher.com. This method is crucial for understanding how this compound affects the abundance and activation status of key proteins involved in various cellular pathways.
Studies on this compound have frequently employed Western blotting to examine proteins related to autophagy, cell cycle regulation, and survival pathways ascopubs.orgnih.govnih.govmdpi.comresearchgate.net. For instance, Western blot analysis has shown that this compound treatment leads to an increase in the levels of LC3B-II and p62, markers indicative of impaired autophagic flux ascopubs.orgnih.gov. This suggests that this compound blocks the autophagy process, likely through its inhibition of PIK3C3 aacrjournals.orgnih.gov. Additionally, Western blotting has been used to assess the phosphorylation status of proteins like RB and γH2AX, providing insights into this compound's effects on cell cycle progression and DNA damage nih.govresearchgate.net. Changes in the levels of cell cycle regulatory proteins such as cyclin E and p16 upon this compound treatment have also been analyzed by Western blot researchgate.netoncotarget.com.
Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue Exclusion)
Cell viability and proliferation assays are essential for evaluating the impact of a compound on cell survival and growth. The MTT assay, a colorimetric method, measures metabolic activity as an indicator of viable cells, while the Trypan Blue exclusion assay directly counts viable cells based on membrane integrity sigmaaldrich.comtakarabio.comekb.eg.
This compound's effects on cell viability and proliferation have been extensively studied using these techniques in various cancer cell lines nih.govnih.govnih.gov. MTT assays have been used to determine the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, indicating its potency in reducing cell viability nih.gov. For example, IC50 values of this compound in T98G, U87MG, and M059K cells were reported as 8.36 µM, 6.35 µM, and 4.88 µM, respectively nih.gov. Trypan Blue exclusion assays have corroborated these findings, confirming the reduction in viable cell numbers upon this compound treatment, particularly in combination with other therapeutic agents nih.gov.
Flow Cytometry for Cell Cycle Distribution and Reactive Oxygen Species (ROS) Levels
Flow cytometry is a powerful technique that allows for the analysis of various cellular properties in a high-throughput manner, including DNA content (for cell cycle analysis) and the levels of intracellular molecules like reactive oxygen species (ROS) mdpi.comjmb.or.kr.
Flow cytometry has been applied to study the effects of this compound on cell cycle progression. Analysis of propidium (B1200493) iodide-stained cells by flow cytometry has revealed that this compound can induce cell cycle arrest, specifically an accumulation of cells in the G0/G1 phase nih.govmdpi.comresearchgate.netoncotarget.com. This suggests that this compound interferes with the cell's ability to progress through the cell cycle. Furthermore, flow cytometry using fluorescent probes like H2DCFDA has been used to measure intracellular ROS levels. Studies have shown that this compound treatment can increase ROS production in cancer cells nih.govmdpi.comresearchgate.net. This increase in ROS may contribute to the observed cellular effects of this compound, including DNA damage and potentially cell death aacrjournals.orgnih.gov.
Molecular Interaction and Structural Biology Techniques
Understanding how this compound interacts with its target proteins at a molecular level is crucial for deciphering its mechanism of action.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein scielo.brmdpi.comjpionline.org. This method helps to visualize the potential interactions between the compound and its target, providing insights into the binding mode and the key residues involved mdpi.com.
Molecular docking simulations have been employed in the study of this compound to investigate its interaction with target proteins, particularly PIK3C3 aacrjournals.orgnih.gov. These simulations have helped to identify the ATP-binding site of PIK3C3 as an important region for this compound binding aacrjournals.orgnih.gov. Specific residues within the ATP-binding site, such as Y670, F684, I760, and D761, have been identified through these simulations as being important for the binding of this compound aacrjournals.orgnih.gov. Molecular docking provides a theoretical basis for the observed inhibitory effects of this compound on PIK3C3 activity aacrjournals.orgascopubs.org.
Data Tables
| Assay Type | Measured Parameter | Key Findings with this compound | Relevant Citations |
| In Vitro Kinase Activity Assay | Kinase activity (e.g., PIK3C3) | Potent inhibition of PIK3C3 (Kd = 0.53 nmol/L). aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| Immunoblotting (Western Blot) | Protein expression and phosphorylation | Increased LC3B-II and p62 levels (impaired autophagy flux). ascopubs.orgnih.gov Reduced RB phosphorylation. Increased γH2AX levels. nih.gov Altered cyclin E and p16 levels. researchgate.netoncotarget.com | ascopubs.orgnih.govnih.govmdpi.comresearchgate.netoncotarget.comsigmaaldrich.comnih.govjmb.or.krmdpi.com |
| Cell Viability and Proliferation Assay | Cell viability and proliferation rate | Reduced cell viability (MTT, Trypan Blue). nih.govnih.govnih.gov Synergistic effects with other agents. nih.gov | nih.govnih.govsigmaaldrich.comnih.govjmb.or.kr |
| Flow Cytometry | Cell cycle distribution, ROS levels | G0/G1 cell cycle arrest. nih.govmdpi.comresearchgate.netoncotarget.com Increased intracellular ROS production. nih.govmdpi.comresearchgate.net | ascopubs.orgnih.govresearchgate.netsigmaaldrich.comnih.govjmb.or.krscielo.brmdpi.com |
| Molecular Docking Simulations | Binding affinity and interactions | Predicted binding to the ATP-binding site of PIK3C3. aacrjournals.orgnih.gov Identified key binding residues (Y670, F684, I760, D761). aacrjournals.orgnih.gov | ascopubs.orgresearchgate.netmdpi.com |
Detailed Research Findings
Detailed research utilizing these methodologies has revealed that this compound, initially characterized as an FGFR inhibitor, also acts as a potent inhibitor of PIK3C3 aacrjournals.orgnih.gov. This dual inhibition appears to be central to its biological effects. In vitro kinase assays established this compound's strong inhibitory activity against PIK3C3 aacrjournals.orgnih.gov. Subsequent Western blot analysis demonstrated that this inhibition leads to a blockage in autophagic flux, evidenced by the accumulation of LC3B-II and p62 ascopubs.orgnih.gov.
Cell-based assays have shown that this compound reduces the viability and proliferation of various cancer cell lines nih.govnih.govnih.gov. Furthermore, when combined with certain targeted or chemotherapeutic agents, this compound exhibits synergistic effects, enhancing their anti-cancer activity ascopubs.orgnih.gov. Flow cytometry studies have provided insights into the cellular mechanisms underlying these effects, showing that this compound induces G0/G1 cell cycle arrest and increases the production of reactive oxygen species nih.govmdpi.comresearchgate.netoncotarget.com. The increase in ROS is associated with DNA damage aacrjournals.orgnih.gov.
Molecular docking simulations have provided structural insights into the interaction between this compound and PIK3C3, predicting its binding to the ATP-binding site and highlighting specific residues crucial for this interaction aacrjournals.orgnih.gov. These computational studies complement the experimental findings, offering a more complete picture of how this compound exerts its inhibitory effects.
Collectively, the application of these advanced research methodologies and techniques has been instrumental in characterizing this compound as a dual PIK3C3/FGFR inhibitor that impacts cell viability, proliferation, cell cycle progression, and ROS production, largely through the modulation of autophagy.
Surface Plasmon Resonance (SPR) Assays for Drug-Protein Interaction
Surface Plasmon Resonance (SPR) assays have been utilized to investigate the interaction between this compound and its target proteins. This technique allows for the real-time measurement of binding events, providing data on binding affinity and kinetics. Studies have shown that SPR was performed to identify drug-protein interactions for this compound. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com Notably, screening of a panel of lipid kinases using SPR revealed that this compound strongly inhibits PIK3C3 with a Kd value of 0.53 nmol/L. aacrjournals.orgpatsnap.comnih.govwilddata.cn This indicates a high binding affinity of this compound for PIK3C3.
Advanced Microscopy (Transmission Electron Microscopy, Fluorescence Microscopy) for Morphological and Organelle Analysis
Advanced microscopy techniques, including Transmission Electron Microscopy (TEM) and Fluorescence Microscopy, have been instrumental in analyzing the morphological changes and organelle alterations induced by this compound treatment.
Phase-contrast microscopy has shown that this compound induces cytoplasmic vacuolization in bladder cancer cells, with increased phase-lucent vacuoles observed in the perinuclear region as early as 1 hour after treatment. aacrjournals.org These vacuoles become larger over time, ranging from 1 to 10 μm in diameter. aacrjournals.org
TEM analysis has further revealed that these this compound-induced vacuoles are electron lucent and are single-membrane structures located in the perinuclear region. aacrjournals.org TEM data also showed the presence of enlarged vacuoles with compressed nuclei and abnormal morphology of mitochondria in this compound-treated cells. aacrjournals.org The preparation of samples for TEM involved fixing cells in a solution containing paraformaldehyde, glutaraldehyde, and sodium cacodylate, followed by washing, suspension in osmic acid, dehydration in ethanol, washing with acetone, and embedding in EPON epoxy resin. aacrjournals.org Ultrathin sections were then prepared and double-stained with uranyl acetate (B1210297) and lead citrate. aacrjournals.org
Fluorescence microscopy has also been employed to evaluate intracellular organelles and morphology following this compound treatment. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com For instance, colocalization studies using fluorescence microscopy with LysoTracker (red) showed that this compound treatment led to the accumulation of enlarged and alkalinized late endosomes. aacrjournals.org
Genetic and Genomic Approaches
Genetic and genomic approaches have provided insights into the molecular mechanisms underlying this compound activity, particularly its effects on gene expression.
Gene Expression Profiling (cDNA Microarray, mRNA Sequencing)
Gene expression profiling techniques such as cDNA microarray and mRNA sequencing have been used to analyze the global transcriptional changes induced by this compound.
cDNA microarray analysis has revealed that this compound treatment leads to a decrease in genes associated with cell cycle progression and an increase in genes associated with the autophagy pathway. patsnap.comnih.govoncotarget.comnih.gov Analysis of differential gene expression via cDNA microarray in RT-112 cells treated with this compound (4 μM) for 8 hours showed 465 upregulated and 426 downregulated genes based on specific fold-change and significance cut-offs. nih.gov
mRNA sequencing has also been performed to analyze alterations in global gene expression in cells treated with this compound. researchgate.netnih.gov For example, mRNA sequencing of U87MG cells treated with this compound (3 μM) for 48 hours revealed a total of 959 genes with increased expression and 700 genes with decreased expression (Padj < 0.05, fold change ≥ 1.5). nih.gov Pathway analysis of these differentially expressed genes identified significant alterations in various pathways, including those related to cyclins and cell cycle regulation. nih.gov
Gene Modulation Techniques (Lentiviral Delivery of cDNA/shRNA, CRISPR/Cas9-mediated Genome Editing)
Gene modulation techniques, including lentiviral delivery of cDNA or shRNA and CRISPR/Cas9-mediated genome editing, have been applied to investigate the functional roles of specific genes in the context of this compound treatment.
Lentiviral delivery of cDNA or shRNA has been used to modulate gene expression. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua This approach allows for the overexpression of specific genes via cDNA delivery or the knockdown of gene expression using shRNA. For instance, ectopic expression of PIK3C3 using lentiviral delivery reversed this compound-increased cell death and incomplete autophagy. aacrjournals.orgpatsnap.comnih.govwilddata.cnresearchgate.net Lentiviral vectors are considered an effective vehicle for delivering genes or shRNAs into various cell types, including those that are typically difficult to transfect. uq.edu.authermofisher.com
CRISPR/Cas9-mediated genome editing has also been employed to modulate gene expression and study the effects of specific gene knockout. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua This technology allows for precise modifications to the genome. nih.govmdpi.comneb.com For example, ATG5-knockout using CRISPR/Cas9 rescued this compound-induced cell death, suggesting the importance of autophagy in its activity. aacrjournals.orgpatsnap.comnih.govwilddata.cn CRISPR/Cas9 systems can be designed to achieve multiplexed genome engineering and are utilized in cancer research for various applications, including the study of gene function. nih.govmdpi.comneb.comfrontiersin.org
Cellular Bioenergetic and Functional Assays
Cellular bioenergetic and functional assays have been used to assess the impact of this compound on cellular metabolism and function.
Mitochondrial Oxygen Consumption Rate (OCR) Measurement
Mitochondrial Oxygen Consumption Rate (OCR) measurement is a key assay used to evaluate cellular respiration and mitochondrial function. The mitochondrial OCR has been measured in this compound-treated cells using a Seahorse XFe24 Extracellular Flux Analyzer. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com This measurement provides insights into the effects of this compound on mitochondrial respiration. Studies have shown that this compound impairs mitochondrial function, and OCR measurement was used to support this hypothesis. aacrjournals.org
Summary of Key Research Findings using Applied Methodologies
| Methodology | Key Findings Related to this compound | Relevant Section |
| Surface Plasmon Resonance (SPR) | Strong inhibition of PIK3C3 with a Kd value of 0.53 nmol/L. aacrjournals.orgpatsnap.comnih.govwilddata.cn | 5.2.2 |
| Phase-Contrast Microscopy | Induction of cytoplasmic vacuolization in the perinuclear region. aacrjournals.org Vacuoles increase in size over time (1-10 μm). aacrjournals.org | 5.2.3 |
| Transmission Electron Microscopy (TEM) | This compound-induced vacuoles are electron lucent, single-membrane structures. aacrjournals.org Observation of enlarged vacuoles, compressed nuclei, and abnormal mitochondria. aacrjournals.org | 5.2.3 |
| Fluorescence Microscopy | Evaluation of intracellular organelles and morphology. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com Identification of enlarged and alkalinized late endosomes. aacrjournals.org | 5.2.3 |
| cDNA Microarray | Decreased genes associated with cell cycle progression. patsnap.comnih.govoncotarget.comnih.gov Increased genes associated with the autophagy pathway. patsnap.comnih.govoncotarget.comnih.gov | 5.3.1 |
| mRNA Sequencing | Identification of differentially expressed genes (959 upregulated, 700 downregulated in U87MG cells). nih.gov Alterations in cell cycle and other pathways. nih.gov | 5.3.1 |
| Lentiviral Delivery of cDNA/shRNA | Ectopic expression of PIK3C3 reversed this compound effects. aacrjournals.orgpatsnap.comnih.govwilddata.cnresearchgate.net Modulation of gene expression for functional studies. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua | 5.3.2 |
| CRISPR/Cas9-mediated Genome Editing | ATG5-knockout rescued this compound-induced cell death. aacrjournals.orgpatsnap.comnih.govwilddata.cn Used to modulate gene expression. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.comdntb.gov.ua | 5.3.2 |
| Mitochondrial Oxygen Consumption Rate (OCR) | Measurement to assess impact on mitochondrial respiration and function. aacrjournals.orgpatsnap.comnih.govresearchgate.netaacrjournals.orgwilddata.cnfigshare.com Used to support hypothesis of impaired mitochondrial function. aacrjournals.org | 5.4.1 |
In Vivo Experimental Model Systems
In vivo models, particularly murine xenograft models, are widely used in preclinical research to evaluate the efficacy of potential anticancer agents against human tumors in a living system d-nb.infonih.govnih.gov. These models provide insights into a compound's ability to inhibit tumor growth, its pharmacokinetics, and its effects on the tumor microenvironment.
Murine Xenograft Models for Tumor Growth and Efficacy Assessment
This compound has been evaluated in murine xenograft models, demonstrating antitumor activity. In bladder cancer research, this compound exhibited comparable antitumor activity to cisplatin (B142131) in a RT-112 xenograft model oncotarget.comoncotarget.compatsnap.com. This suggests its potential as a therapeutic agent for bladder cancers, particularly those with FGFR activation oncotarget.compatsnap.com.
In the context of glioblastoma multiforme (GBM), this compound has been investigated in combination with other agents like abemaciclib (B560072). Studies using GBM xenograft models have shown that combining this compound with abemaciclib significantly reduced tumor cell proliferation mdpi.comnih.govresearchgate.netnih.gov. While specific detailed data tables on tumor volume reduction or growth inhibition rates for this compound alone or in combination in xenograft models were not extensively detailed in the search results, the consistent reporting of reduced cell proliferation and antitumor activity in these models highlights the utility of murine xenografts in assessing this compound's efficacy oncotarget.comoncotarget.commdpi.comnih.govresearchgate.net.
Blood-Brain Barrier Permeability Assays in Preclinical Contexts
For compounds intended to treat brain tumors like GBM, the ability to cross the blood-brain barrier (BBB) is a critical factor for efficacy uu.nl. Preclinical blood-brain barrier permeability assays are used to evaluate this property.
Research on this compound in the context of GBM treatment has included blood-brain barrier permeability assays. These studies have reported that this compound demonstrated a comparable penetration ability to Temozolomide (B1682018) (TMZ), a chemotherapy drug known to cross the BBB and used in GBM treatment mdpi.comnih.govresearchgate.netnih.gov. This finding is significant as it suggests that this compound has the potential to reach therapeutic concentrations within the brain, which is a major challenge for many potential CNS-acting drugs uu.nl. The comparable permeability to TMZ supports the rationale for investigating this compound as a potential treatment for brain tumors mdpi.comnih.govresearchgate.net.
Summary of Preclinical Findings in Xenograft Models and BBB Permeability:
| Model System / Assay | Key Finding | Relevant Disease Context | Source(s) |
| RT-112 Xenograft Model | Comparable antitumor activity to cisplatin. | Bladder Cancer | oncotarget.comoncotarget.compatsnap.com |
| GBM Cell Line Xenograft Models | Significant reduction in cell proliferation (in combination with abemaciclib). | Glioblastoma Multiforme | mdpi.comnih.govresearchgate.netnih.gov |
| Blood-Brain Barrier Permeability Assay | Comparable penetration ability to Temozolomide (TMZ). | Glioblastoma Multiforme | mdpi.comnih.govresearchgate.netnih.gov |
Future Directions and Advanced Research Perspectives for Mpt0l145
Comprehensive Structure-Activity Relationship (SAR) Studies for Lead Optimization and Analogue Development
Initial investigations identified MPT0L145 within a series of trichlorobenzene-substituted azaaryl compounds, highlighting its potential as a novel FGFR inhibitor harvard.edufrontiersin.org. Further comprehensive structure-activity relationship (SAR) studies are crucial to optimize the compound's potency, selectivity, and pharmacokinetic properties. Understanding how structural modifications influence its dual inhibition of PIK3C3 and FGFRs is paramount. Research has indicated that specific residues, namely Y670, F684, I760, and D761, within the ATP-binding site of PIK3C3 are important for this compound binding wikipedia.orgciteab.comwikipedia.org. Detailed SAR studies can leverage this information to design analogues with enhanced binding affinity and specificity for PIK3C3, potentially reducing off-target effects. Similarly, a thorough understanding of the structural determinants for FGFR1 and FGFR3 inhibition is necessary. Comprehensive SAR analysis will facilitate the rational design and synthesis of novel this compound analogues with improved therapeutic profiles, potentially leading to the identification of lead candidates for further development.
Elucidation of Additional Molecular Targets and Potential Off-Target Interactions
While this compound is characterized as a dual PIK3C3 and FGFR inhibitor, a comprehensive understanding of all its molecular targets and potential off-target interactions is vital for predicting efficacy and potential toxicities. One study noted that this compound also inhibited CSF1R, although its relevance in bladder cancer was questioned wikipedia.org. Future research should employ unbiased approaches, such as comprehensive kinase activity profiling and target deconvolution studies, to identify any additional proteins or pathways modulated by this compound. Investigating potential off-target effects at various concentrations will provide critical insights into the compound's selectivity profile and help mitigate unforeseen adverse effects during later development stages.
Detailed Investigation of Downstream Signaling Crosstalk and Feedback Loops
This compound's impact extends to various downstream signaling pathways. It has been shown to inhibit the phosphorylation of key proteins in the MAPK and PI3K/AKT pathways, including FRS2, ERK, and AKT, which are downstream of FGFR activation harvard.edufrontiersin.orgharvard.edu. Furthermore, this compound influences cell cycle progression, inducing G1 arrest, and promotes the generation of reactive oxygen species (ROS) and DNA damage harvard.edufrontiersin.orgciteab.comwikipedia.orgharvard.eduwikipedia.orgwikipedia.orgamericanelements.com. Gene expression analysis has revealed that this compound affects genes associated with cell cycle progression and the autophagy pathway, as well as upregulating oxidative stress-responsive and cholesterol biosynthesis-related genes harvard.edufrontiersin.orgwikipedia.org.
Given the complex nature of cellular signaling networks, especially in cancer, a detailed investigation into the crosstalk and feedback loops activated or inhibited by this compound is essential. Inhibiting FGFR signaling can sometimes lead to compensatory activation of other receptor tyrosine kinases or pathways, contributing to resistance mdpi.com. Studies combining this compound with gefitinib (B1684475) or gemcitabine (B846) have shown effects on survival pathways like EGFR and β-catenin wikipedia.org. Future research should aim to map the intricate signaling network modulated by this compound, identifying key nodes and feedback mechanisms that could impact its long-term efficacy and contribute to the development of resistance. This will inform rational combination strategies and potential approaches to overcome adaptive resistance.
Development of Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity
Optimizing the delivery of this compound is a critical future direction, particularly for treating challenging cancers like GBM. While this compound has demonstrated comparable blood-brain barrier penetration to Temozolomide (B1682018) (TMZ), which is relevant for GBM treatment, advanced delivery systems could further enhance its therapeutic index wikipedia.orgwikipedia.orgamericanelements.com. Research into nanotechnology-based delivery systems, such as nanoparticles or liposomes, could improve this compound's solubility, stability, and tumor-specific accumulation. Targeted delivery systems could potentially reduce off-target effects and concentrate the drug at the site of the tumor, improving efficacy and potentially reducing the required dose. The development of such systems is particularly relevant in overcoming the biological barriers posed by the tumor microenvironment and improving intracellular delivery nih.gov.
Expanding Preclinical Efficacy Assessment to a Broader Spectrum of Cancer Types
Current research has demonstrated this compound's preclinical efficacy in bladder cancer, GBM, non-small cell lung cancer (A549 cells), and pancreatic cancer (PANC-1 cells) harvard.edufrontiersin.orgwikipedia.orgciteab.comwikipedia.orgharvard.eduwikipedia.orgwikipedia.orgamericanelements.comwikipedia.orgnih.govsigmaaldrich.comwikipedia.org. To fully understand its therapeutic potential, preclinical efficacy assessment should be expanded to a broader spectrum of cancer types. This includes evaluating its activity in cancers known to harbor FGFR alterations or those where autophagy plays a significant role in tumor progression or treatment resistance. Testing this compound as a single agent and in combination with standard-of-care therapies in diverse cancer models will help identify the cancer types most likely to respond to this compound-based treatments and inform future clinical trial design.
In-depth Mechanistic Studies on the Reversal of Specific Drug Resistance Mechanisms
A significant finding is this compound's ability to overcome cisplatin (B142131) resistance in bladder cancer cells and synergistically enhance the effects of gefitinib and gemcitabine, which can induce pro-survival autophagy wikipedia.orgciteab.comwikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.se. The proposed mechanism involves increasing incomplete autophagy due to impaired PIK3C3 function wikipedia.orgnih.govwikipedia.orgfishersci.se. Future research should delve deeper into the specific molecular mechanisms underlying this compound's ability to reverse drug resistance in various contexts. This includes identifying the precise pathways and proteins involved in the interplay between this compound, autophagy modulation, and the resistance mechanisms to different therapeutic agents. Understanding these mechanisms at a granular level will be crucial for developing strategies to overcome or prevent the emergence of drug resistance in patients treated with this compound or its analogues.
Q & A
Q. What is the primary mechanism of action of MPT0L145 in cancer cells, and how can it be experimentally validated?
this compound is a potent PIK3C3 inhibitor that blocks autophagy, a cellular degradation process critical for cancer cell survival under stress. To validate this mechanism:
- Perform Western blot analysis for autophagy markers (e.g., LC3B-II accumulation and p62 degradation) in treated vs. untreated cells .
- Use PIK3C3 knockdown models to confirm target specificity. Reduced autophagy flux in knockdown cells treated with this compound would corroborate its mechanism .
- Measure cell viability via assays like MTT or LDH release to link autophagy inhibition to cytotoxicity .
Q. What in vitro models are most suitable for studying this compound's efficacy in glioblastoma (GBM) research?
Key GBM cell lines include:
- U87MG and T98G : RB-proficient cells showing reduced phospho-RB and γH2AX (DNA damage marker) upon this compound + abemaciclib treatment .
- M059K : RB-deficient cells with elevated γH2AX and LDH release, indicating apoptosis .
- Experimental design : Use dose-response curves (e.g., IC50 calculations) and combination indices (e.g., Chou-Talalay method) to quantify synergy with therapies like abemaciclib .
Advanced Research Questions
Q. How can researchers design experiments to assess synergistic effects of this compound with chemotherapy or targeted therapies?
- Step 1 : Select combination agents based on mechanistic synergy. For example:
- Abemaciclib (CDK4/6 inhibitor) to exploit RB pathway dependencies in RB-proficient cells .
- Carboplatin (DNA-damaging agent) to amplify cytotoxicity in autophagy-dependent cancers .
| Assay | Purpose | Example Outcome |
|---|---|---|
| LDH Release | Quantify cell death | M059K cells show 2.5-fold increase in LDH vs. monotherapy |
| γH2AX Staining | Measure DNA damage | U87MG cells exhibit 40% higher γH2AX signal |
Q. What methodological approaches resolve conflicting data on this compound-induced cytotoxicity across GBM cell lines?
- Contradiction : this compound + abemaciclib reduces phospho-RB in RB-proficient cells (U87MG/T98G) but increases apoptosis in RB-deficient M059K cells .
- Resolution strategies :
- Genetic profiling : Compare transcriptomic or proteomic data to identify RB status or autophagy-related gene expression disparities.
- Pathway inhibition assays : Use RB siRNA in U87MG to test if RB loss shifts response from cytostasis to apoptosis.
- Time-course experiments : Track LC3B-II/p62 dynamics to determine if autophagy blockade duration affects outcomes .
Q. How should researchers optimize dosing schedules for this compound in preclinical in vivo models?
- Pharmacokinetic (PK) studies : Measure plasma and tissue concentrations post-administration to establish half-life and bioavailability.
- Dosing regimens :
- Single-agent : Start with 10–50 mg/kg (oral or IP) based on prior PIK3C3 inhibitor models .
- Combination therapy : Administer this compound 1–2 hours before abemaciclib to pre-inhibit autophagy and maximize DNA damage .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing this compound's dose-response data?
- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values.
- Synergy quantification : Apply the Bliss independence model or Chou-Talalay method for combination studies .
- Data normalization : Use vehicle-treated controls to baseline-correct viability assays.
Q. How can researchers ensure reproducibility in this compound studies, particularly in autophagy assays?
- Standardize protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
